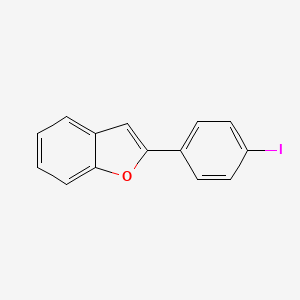![molecular formula C17H23NO2 B12078775 R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine](/img/structure/B12078775.png)
R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine: is a complex organic compound belonging to the piperidine family Piperidine derivatives are known for their significant roles in pharmaceuticals and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine typically involves multiple steps:
Starting Materials: The synthesis begins with readily available starting materials such as phenethylamine and ethyl acetoacetate.
Formation of Piperidine Ring: The key step involves the formation of the piperidine ring through cyclization reactions. This can be achieved using methods like the Mannich reaction or reductive amination.
Introduction of Functional Groups: The ethoxycarbonyl and methyl groups are introduced through esterification and alkylation reactions, respectively.
Final Steps: The final steps involve purification and characterization of the compound using techniques like chromatography and spectroscopy.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient production, and employing advanced purification techniques like crystallization and distillation.
化学反応の分析
Types of Reactions
R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine compounds.
科学的研究の応用
R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studying receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in metabolic pathways.
Pathways Involved: It modulates signaling pathways by binding to receptors, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
Piperidine: A simpler analog with a basic nitrogen-containing ring.
Phenethylamine: Shares the phenethyl group but lacks the piperidine ring.
Ethyl Acetoacetate: Contains the ethoxycarbonyl group but is structurally different.
Uniqueness
R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine is unique due to its combination of functional groups and the presence of a piperidine ring, which imparts specific chemical and biological properties not found in simpler analogs.
特性
分子式 |
C17H23NO2 |
|---|---|
分子量 |
273.37 g/mol |
IUPAC名 |
ethyl 4-methyl-1-(1-phenylethyl)-3,6-dihydro-2H-pyridine-6-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-9,12,14,16H,4,10-11H2,1-3H3 |
InChIキー |
GXDRAXWYUPRCJV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C=C(CCN1C(C)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


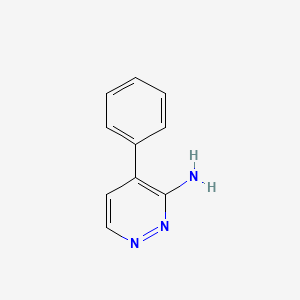
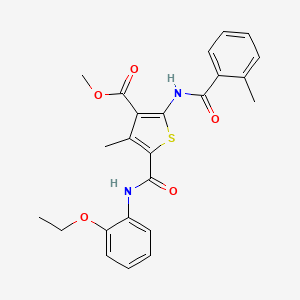


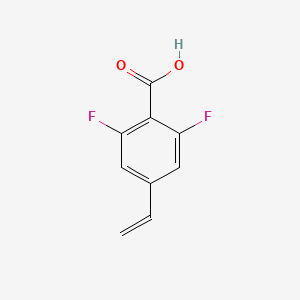
![[[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12078723.png)
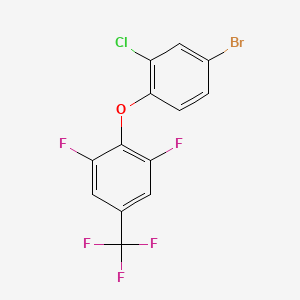


![Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12078754.png)
